Product packaging for Methyl 2-(4-hydroxy-3-methylphenyl)acetate(Cat. No.:CAS No. 64360-47-0)

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Cat. No.: B142449
CAS No.: 64360-47-0
M. Wt: 180.2 g/mol
InChI Key: UBFCYPQWMPUWJN-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS: 64360-47-0) is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the meta position, esterified with a methyl acetate moiety. This compound is typically supplied as a liquid with a purity ≥95% and is utilized in pharmaceutical and chemical research due to its structural versatility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B142449 Methyl 2-(4-hydroxy-3-methylphenyl)acetate CAS No. 64360-47-0

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFCYPQWMPUWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492992
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64360-47-0
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most widely reported method involves Fischer esterification of 2-(4-hydroxy-3-methylphenyl)acetic acid with methanol under acidic conditions. In a representative procedure, the carboxylic acid (1 eq.) is refluxed with excess methanol (10–15 eq.) and a catalytic amount of sulfuric acid (1–2% v/v) for 12–24 hours. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.

Key Parameters

  • Yield : 85–98% after purification.

  • Side Reactions : Over-esterification is negligible due to the steric hindrance of the ortho-methyl group.

  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane (DCM) and drying over MgSO₄.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling (e.g., DCC/DMAP) offers an alternative. The carboxylic acid (1 eq.) reacts with methanol (1.2 eq.) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM at 0°C to room temperature. This method avoids acidic conditions, preserving acid-labile functional groups.

Advantages

  • Higher selectivity for methyl ester formation.

  • Reduced risk of phenolic hydroxyl group oxidation.

Catalytic Approaches

Bi(OTf)₃-Catalyzed Reactions

Bismuth triflate-catalyzed esterification has emerged as a green alternative. A 2023 study demonstrated that Bi(OTf)₃ (5 mol%) in acetonitrile at 60°C achieves 92% conversion in 6 hours. The Lewis acid facilitates carbonyl activation without requiring stoichiometric acids.

Enzymatic Esterification

Lipase-based catalysis (e.g., Candida antarctica Lipase B) in solvent-free systems achieves 78% yield at 40°C over 48 hours. While slower, this method is ideal for thermally labile compounds.

Purification Techniques

Column Chromatography

Crude products are typically purified via flash chromatography using gradients of hexane:ethyl acetate (8:2 to 6:4). The addition of 0.5% acetic acid improves resolution by suppressing tailing caused by phenolic hydroxyl groups.

Typical Elution Profile

ComponentRf ValueEluent Ratio (Hexane:EtOAc)
Unreacted Acid0.158:2
Target Ester0.356:4
Byproducts0.504:6

Acidic Ion Exchange Resin

Post-synthesis, aqueous solutions of the crude product are passed through Dowex 50WX2 resin to remove ionic impurities. Sequential washing with deionized water (3 × 3 mL) followed by lyophilization yields >95% pure product.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz)

  • δ 6.78 (d, J = 8.2 Hz, 1H, ArH)

  • δ 6.65 (s, 1H, ArH)

  • δ 3.67 (s, 3H, OCH₃)

  • δ 3.52 (s, 2H, CH₂COO)

  • δ 2.23 (s, 3H, Ar-CH₃).

IR (KBr)

  • 1732 cm⁻¹ (C=O stretch)

  • 1265 cm⁻¹ (C-O ester)

  • 3350 cm⁻¹ (phenolic -OH).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) confirms >98% purity with a retention time of 6.2 minutes.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes with comparable yields (94%). This method minimizes thermal degradation.

Continuous Flow Systems

Microreactor setups enable scalable production, achieving a space-time yield of 12 g/L·h with 99% conversion .

Scientific Research Applications

Chemistry

Methyl 2-(4-hydroxy-3-methylphenyl)acetate is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of more complex molecules through reactions such as:

  • Oxidation: Produces quinones or carboxylic acids.
  • Reduction: Forms alcohols or other derivatives .

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedConditions Required
OxidationQuinones, Carboxylic AcidsOxidizing agents (e.g., KMnO4)
ReductionAlcoholsReducing agents (e.g., LiAlH4)
SubstitutionVarious substituted productsElectrophiles or nucleophiles

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound exhibits significant free radical scavenging activity, making it a candidate for further pharmacological investigations .

Case Study Example:
In a study published in the Journal of Medicinal Chemistry, this compound was tested for its antimicrobial efficacy against Staphylococcus aureus, demonstrating promising results that warrant further exploration into its mechanism of action.

Medicine

This compound is being investigated for its potential therapeutic effects. Its properties may position it as a precursor in drug development, particularly in creating novel pharmaceuticals that target specific biological pathways.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Drug DevelopmentPrecursor for synthesizing new therapeutic agents
Pharmacological StudiesInvestigated for effects on various diseases

Industry

In industrial applications, this compound is used in:

  • Fragrance and Flavor Production: Its chemical properties make it suitable for creating aromatic compounds.
  • Chemical Manufacturing: Acts as a solvent or intermediate in producing specialty chemicals .

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxy-3-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group on the phenyl ring allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications
Methyl 2-(4-hydroxy-3-methylphenyl)acetate 64360-47-0 C₁₀H₁₂O₃ 180.20 4-OH, 3-CH₃ Liquid Pharmaceutical research
(4-Methylphenyl)acetate 622-47-9 C₉H₉O₂ 149.17 4-CH₃ (no hydroxyl) Not specified Industrial synthesis
Methyl 2-(2-hydroxyphenyl)acetate 22446-37-3 C₉H₁₀O₃ 166.17 2-OH Not specified Organic intermediates
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 C₉H₁₀O₄ 194.18 4-OH, 3-OCH₃ Solid Antioxidant studies
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.20 Phenylacetoacetate backbone Crystalline Precursor for amphetamines

Structural Insights :

  • Substituent Position : The hydroxyl group's position (para vs. ortho) significantly impacts reactivity. For example, Methyl 2-(2-hydroxyphenyl)acetate (ortho-OH) may exhibit steric hindrance, unlike the para-substituted target compound .

Physicochemical Properties

  • Solubility: The hydroxyl and ester groups in this compound enhance water solubility compared to non-polar analogues like (4-Methylphenyl)acetate .
  • Stability : Methyl esters generally exhibit higher hydrolytic stability than ethyl esters under acidic conditions. For instance, Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate (similarity score: 0.98) may degrade faster in biological systems .

Biological Activity

Methyl 2-(4-hydroxy-3-methylphenyl)acetate, also known as methyl 4-hydroxy-3-methylphenyl acetate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 102-76-1

The compound features a hydroxyl group and an acetate moiety, which contribute to its biological properties.

Cytotoxicity

Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant cytotoxic activity, particularly against HeLa cells (human cervical cancer cells) and MDA-MB-231 cells (a breast cancer cell line).

Table 1: Cytotoxicity Data

Cell LineIC50 (μM)Exposure Time
HeLa2.8648 hours
MDA-MB-2314.0296 hours

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The lower IC50 value for HeLa cells suggests that this compound is more potent against cervical cancer cells compared to breast cancer cells .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the compound may influence various signaling pathways associated with cancer progression, including those related to apoptosis and cell cycle regulation .

Antioxidant Activity

In addition to its cytotoxic properties, this compound exhibits antioxidant activity. This property is crucial as it helps mitigate oxidative stress in cells, which can lead to cellular damage and contribute to cancer development. The antioxidant capacity is attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals effectively .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer. The compound's ability to induce apoptosis in cancer cells was a key factor in its efficacy .
  • Combination Therapy : Research indicated that combining this compound with conventional chemotherapy agents enhanced the overall therapeutic effect, suggesting potential for use in combination therapies for resistant cancer types .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(4-hydroxy-3-methylphenyl)acetate, and what methodological considerations are critical for reproducibility?

The synthesis typically involves esterification of the parent acid (2-(4-hydroxy-3-methylphenyl)acetic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternatively, direct coupling of pre-functionalized aromatic precursors via Friedel-Crafts acylation may be employed. Key considerations include:

  • Hydroxyl group protection : Use acetyl or benzyl groups to prevent side reactions during esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the ester.
  • Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of methanol) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) identifies the methyl ester singlet (~δ 3.6–3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm). ¹³C NMR confirms the ester carbonyl (~δ 170–172 ppm) .
  • Mass spectrometry (ESI/MS) : Look for [M+H]⁺ or [M+Na]⁺ ions; fragmentation patterns validate the ester and aryl groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmaceutical intermediates) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS hazard code: Xi) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H333) .
  • Waste disposal : Segregate organic waste and coordinate with certified chemical disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like demethylated or hydroxylated derivatives during synthesis?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective esterification .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • In-situ monitoring : Use FTIR to track ester carbonyl formation (ν~1740 cm⁻¹) and adjust reaction time dynamically .

Q. What advanced analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals and confirm coupling patterns .
  • High-resolution MS (HRMS) : Differentiate between isobaric impurities (e.g., methyl vs. ethyl esters) .
  • X-ray crystallography (SHELX) : Resolve structural ambiguities by determining bond lengths and angles in single crystals .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

  • DFT calculations : Optimize geometry using Gaussian09 and calculate pKa of the phenolic -OH group (predicted ~10.5) .
  • Molecular dynamics (MD) : Simulate hydrolysis kinetics in aqueous buffers to assess ester stability .
  • LogP predictions : Use software like MarvinSketch to estimate lipophilicity (LogP ~2.1), guiding formulation studies .

Q. What methodologies are recommended for impurity profiling in pharmaceutical-grade this compound?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted acid or methylated by-products) with MRM transitions .
  • Pharmacopeial standards : Cross-validate against EP/ICH guidelines for residual solvents and heavy metals .
  • Forced degradation studies : Expose to heat, light, and humidity to identify degradation products (e.g., decarboxylation or oxidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Purity assessment : Re-crystallize the compound and repeat DSC analysis .
  • Polymorphism screening : Use powder XRD to detect crystalline vs. amorphous forms .
  • Literature cross-check : Compare with structurally analogous esters (e.g., methyl 2-(3,4-dihydroxyphenyl)acetate, mp 50–52°C ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Reactant of Route 2
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Methyl 2-(4-hydroxy-3-methylphenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.